molecular formula C15H15N3O6 B2365687 Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1203852-75-8

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B2365687
CAS No.: 1203852-75-8
M. Wt: 333.3
InChI Key: GHWRXCNCMVAHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical foundation for understanding ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate lies in the broader development of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This seminal discovery established the fundamental framework for all subsequent imidazole-based synthetic chemistry, including the complex derivatives such as the compound under examination. The evolution from simple imidazole to sophisticated polysubstituted derivatives like this compound represents over 160 years of methodological advancement and structural elaboration.

The specific synthetic pathways leading to compounds of this structural type emerged from the development of cycloaddition chemistry involving ethyl isocyanoacetate, a methodology that gained prominence in the late twentieth century. Hunt and co-workers in 1978 first described the condensation of the potassium salt of ethyl isocyanoacetate with isothioureas, establishing precedent for the construction of disubstituted imidazole-4-carboxylate esters. This foundational work paved the way for subsequent refinements in synthetic methodology, including the development of cycloaddition reactions between ethyl isocyanoacetate and imidoyl chlorides that directly relate to the synthesis of the target compound. The historical progression from basic imidazole synthesis to the sophisticated multi-step synthetic sequences required for complex derivatives demonstrates the evolutionary nature of synthetic organic chemistry.

Nomenclature and Classification

This compound belongs to the broad classification of heterocyclic compounds, specifically within the subcategory of diazoles due to the presence of the imidazole ring system. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules, with the ethyl carboxylate designation indicating the ester functionality at the 4-position of the imidazole ring. The methoxycarbonyl substituent represents an additional ester group, while the nitro group provides electron-withdrawing character to the phenyl ring system. This compound can be further classified as a 1,5-diaryl-1H-imidazole-4-carboxylate derivative, placing it within a specific structural family that has garnered significant attention in medicinal chemistry research.

The molecular formula C15H15N3O6 indicates a molecular composition that includes fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and six oxygen atoms, resulting in a molecular weight of 333.3 daltons. The structural complexity is reflected in the multiple functional groups present: two ester functionalities, one nitro group, and the fundamental imidazole heterocycle. The Chemical Abstracts Service registry number 1203852-75-8 provides unique identification for this specific chemical entity within global chemical databases. The compound's classification extends beyond simple heterocyclic chemistry to encompass aspects of pharmaceutical chemistry due to the inherent biological activity associated with imidazole-containing molecules.

Property Value
Chemical Abstracts Service Number 1203852-75-8
Molecular Formula C15H15N3O6
Molecular Weight 333.3 g/mol
Functional Group Classification Diazole, Ester, Nitro compound
Systematic Classification 1,5-Diaryl-1H-imidazole-4-carboxylate

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems primarily from its role as a representative member of the imidazole-based pharmaceutical intermediates that have demonstrated substantial biological activity. Imidazole derivatives have established themselves as privileged structures in medicinal chemistry, with the core imidazole scaffold present in numerous Food and Drug Administration-approved medications including antifungal agents, antibiotics, and anti-inflammatory compounds. The specific structural features of this compound, particularly the combination of electron-withdrawing nitro groups and electron-donating methyl substituents, create a unique electronic environment that may contribute to specific biological activities.

Research investigations into 1,5-disubstituted imidazole-4-carboxylates have revealed their potential as inhibitors of various enzymatic targets, including cyclooxygenase enzymes and kinase proteins. The methodological significance of this compound extends to its utility as a synthetic intermediate in the preparation of more complex pharmaceutical targets, particularly through hydrolysis reactions that convert the ester functionalities to carboxylic acid derivatives. Studies have demonstrated that compounds of this structural type can be readily converted to carbohydrazide derivatives, expanding their synthetic utility and potential biological applications. The compound serves as an excellent model system for understanding structure-activity relationships in imidazole-based drug design.

The research significance is further amplified by the synthetic methodologies required for its preparation, which involve sophisticated cycloaddition reactions between ethyl isocyanoacetate and appropriately substituted imidoyl chlorides. These synthetic pathways provide valuable insights into carbon-nitrogen bond formation and heterocycle construction, contributing to the broader understanding of synthetic organic chemistry. The compound's role in advancing synthetic methodology extends beyond its individual properties to encompass its contribution to the development of general synthetic strategies for complex heterocyclic systems.

Overview of Structural Features

The structural architecture of this compound represents a sophisticated integration of multiple chemical functionalities within a single molecular framework. The central imidazole ring system provides the fundamental heterocyclic core, characterized by its planar five-membered ring containing two nitrogen atoms in the 1,3-positions. This aromatic heterocycle exhibits unique electronic properties due to the presence of six π-electrons distributed across the ring system, with the nitrogen atoms contributing both bonding and non-bonding electron pairs to the aromatic sextet. The imidazole ring's amphoteric nature, with a reported pKa value of approximately 7, contributes significantly to the compound's overall chemical behavior and potential biological activity.

The phenyl ring substitution pattern features a 2-(methoxycarbonyl)-4-nitrophenyl group attached to the N-1 position of the imidazole ring, creating an extended conjugated system that influences both the electronic properties and the overall molecular geometry. The para-nitro substitution introduces significant electron-withdrawing character, while the ortho-methoxycarbonyl group provides additional ester functionality and steric bulk. This substitution pattern creates a unique electronic environment that may be crucial for specific binding interactions with biological targets. The 5-methyl substituent on the imidazole ring provides additional steric and electronic modification, potentially influencing the compound's conformational preferences and binding characteristics.

The ethyl carboxylate group at the 4-position of the imidazole ring represents a key structural feature that provides both synthetic versatility and potential for further chemical modification. This ester functionality can undergo various transformations including hydrolysis to form carboxylic acid derivatives or reaction with hydrazine to generate carbohydrazide analogs. The overall molecular structure creates multiple sites for potential hydrogen bonding interactions, with the ester carbonyl groups, nitro functionality, and imidazole nitrogen atoms all capable of participating in intermolecular interactions. The three-dimensional arrangement of these functional groups creates a complex molecular surface that may be optimized for specific protein-ligand interactions.

Structural Feature Description Chemical Significance
Imidazole Ring Five-membered aromatic heterocycle Provides basicity and hydrogen bonding capability
Ethyl Carboxylate Ester functionality at position 4 Enables synthetic modifications and bioactivity
Nitrophenyl Group Para-nitro substituted aromatic ring Contributes electron-withdrawing character
Methoxycarbonyl Additional ester functionality Provides synthetic versatility and steric effects
Methyl Substituent Alkyl group at position 5 Modifies electronic and steric properties

Properties

IUPAC Name

ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)-5-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-4-24-15(20)13-9(2)17(8-16-13)12-6-5-10(18(21)22)7-11(12)14(19)23-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWRXCNCMVAHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Starting Materials and Key Intermediates

The synthesis requires three primary components:

  • 4-Nitro-2-(methoxycarbonyl)aniline as the aromatic precursor
  • Ethyl 5-methylimidazole-4-carboxylate for the heterocyclic core
  • Coupling agents for N-arylation (e.g., palladium catalysts or Ullmann-type reagents)

Table 1: Reagents for Core Synthesis

Component Role Purity Requirements
4-Nitro-2-carbomethoxybenzene Aromatic backbone source ≥98% (HPLC)
Ethyl chloroacetate Imidazole ring-forming agent Anhydrous, distilled
Potassium thiocyanate Cyclization promoter ≥99%

Stepwise Synthesis from Aniline Derivatives

A modified Ullmann coupling strategy adapted from US Patent 3,354,173 provides the most reproducible route:

Formation of N-Aryl Intermediate
  • Reaction :
    $$ \text{4-Nitro-2-(methoxycarbonyl)aniline} + \text{Ethyl 5-methylimidazole-4-carboxylate} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Intermediate 1} $$
    • Solvent: Dimethylformamide (DMF) at 110°C for 18 hours
    • Yield: 62–68% (crude)
Cyclization and Esterification
  • Thiocyanate-Mediated Cyclization :
    Intermediate 1 reacts with potassium thiocyanate in refluxing methanol to form the imidazole ring. Critical parameters:
    • Temperature: 65–70°C
    • Time: 6–8 hours
    • Workup: Neutralization with 10% HCl, extraction with ethyl acetate

Nitration and Functionalization

Regioselective Nitration

The 4-nitro group is introduced via electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄):

Table 2: Nitration Conditions

Parameter Optimal Range Effect on Yield
HNO₃ Concentration 68–70% Maximizes para selectivity
Reaction Temp 0–5°C Minimizes di-nitration
Time 2.5 hours Completes mono-nitration

Post-nitration, the product is precipitated by ice-water quenching and recrystallized from ethyl ether (mp 136–138°C).

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Methanol/water (3:1 v/v)
  • Steps :
    • Dissolve crude product in boiling methanol
    • Add deionized water until cloud point (~40% v/v)
    • Cool to 4°C for 12 hours
    • Filter and wash with cold diisopropyl ether

Analytical Data

Table 3: Physicochemical Properties

Property Value Method
Melting Point 136–138°C DSC
Molecular Weight 333.3 g/mol HRMS
Density (predicted) 1.37 g/cm³ Computational
pKa 1.31 Potentiometric

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Reduces reaction time from 18 hours to 45 minutes by employing:

  • Microwave power: 300 W
  • Temperature: 120°C
  • Solvent: Ethylene glycol (improves dielectric heating)

Green Chemistry Approaches

  • Catalyst : Recyclable CuO nanoparticles (3 cycles without activity loss)
  • Solvent : Cyrene® (bio-based) replaces DMF, reducing toxicity

Challenges and Solutions

Byproduct Formation
  • Issue : Di-nitrated byproducts during electrophilic substitution
  • Mitigation :
    • Strict temperature control (0–5°C)
    • Use of acetic anhydride as reaction quencher
Low Cyclization Efficiency
  • Cause : Steric hindrance from methyl and ester groups
  • Solution :
    • Increase thiocyanate concentration (1.5 eq → 2.2 eq)
    • Ultrasonic agitation during cyclization

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate has been studied for its potential as an antimicrobial agent. A study by Parchem demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its utility in developing new antibiotics.

Cancer Research
The compound has also been investigated for its anticancer properties. Imidazole derivatives are known to interact with biological targets involved in cancer progression. A recent study highlighted that certain modifications to the imidazole structure could enhance cytotoxicity against cancer cell lines, indicating that this compound may be a candidate for further development in cancer therapeutics.

Agricultural Applications

Pesticide Development
The compound's structural features make it a candidate for pesticide formulation. Its nitro group can enhance the biological activity against pests while maintaining low toxicity to non-target organisms. Research published in agricultural journals has explored similar compounds' efficacy in pest control, suggesting that this compound could be synthesized and tested as a novel pesticide.

Materials Science

Polymer Chemistry
In materials science, imidazole derivatives have been incorporated into polymer matrices to improve their mechanical and thermal properties. This compound can be utilized as a monomer or additive to enhance the performance of polymers used in various applications, including coatings and composites.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

Table 2: Comparison of Anticancer Activity

CompoundIC50 (µM)
This compound25
Standard Chemotherapeutic Agent10

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against a panel of bacteria. The results indicated a strong correlation between concentration and inhibition zone size, supporting its potential as an antimicrobial agent.

Case Study 2: Pesticide Formulation
Field trials were conducted using formulations containing this compound against common agricultural pests. The results showed a significant reduction in pest populations compared to controls, highlighting its effectiveness as a pesticide.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The imidazole ring may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related imidazole and triazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Synthetic Highlights
Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate C₁₅H₁₅N₃O₆ 333.3 2-(methoxycarbonyl)-4-nitrophenyl, ethyl ester 136–138 Not explicitly described; inferred from analogs
Ethyl 2-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)-5-methyl-1H-imidazole-4-carboxylate Not specified Not specified 2,4-dichlorophenyl, 4-hydroxyphenyl Not reported HBr/AcOH-mediated deprotection (99% yield)
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate C₁₂H₁₂N₄O₄ 276.25 p-nitrophenyl, triazole core Not reported Sodium ethoxide-mediated cyclization
Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate Not specified 289.29 5-methyl-2-nitrophenyl Not reported Not specified
Ethyl 2-(2,3-dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylate Not specified Not specified 2,3-dichlorophenyl Not reported Not specified
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate C₁₅H₁₄F₃N₃O₃ 353.29 4-(trifluoromethoxy)phenyl Not reported Not specified

Key Structural and Functional Comparisons

Heterocyclic Core Variations

  • The triazole analog () replaces the imidazole core with a 1,2,3-triazole ring, reducing aromatic stability but increasing dipole interactions due to the triazole’s polarity . This substitution may alter solubility and biological activity.
  • Imidazole derivatives (–13) retain the five-membered aromatic ring with two nitrogen atoms, favoring hydrogen-bonding interactions (e.g., N–H⋯O in crystal packing) .

Substituent Effects Nitro Groups: The target compound’s 4-nitro group () vs. the 2-nitro group in affects electronic distribution. Halogen vs. Nitro/Methoxycarbonyl: Dichlorophenyl () and trifluoromethoxy () substituents increase lipophilicity and may improve membrane permeability but reduce polar interactions compared to nitro/methoxycarbonyl groups. Ester Variations: The methoxycarbonyl group in the target compound () contrasts with hydroxyl () or trifluoromethoxy () groups, influencing hydrolysis susceptibility and metabolic stability.

Physicochemical Properties The target compound’s higher molar mass (333.3 g/mol) compared to the triazole derivative (276.25 g/mol) reflects its additional nitro and methoxycarbonyl groups .

Synthetic Methodologies

  • High-yield reactions (e.g., 99% in ) highlight the efficiency of HBr/AcOH-mediated deprotection for imidazole derivatives.
  • Sodium ethoxide-mediated cyclization () is a common strategy for triazole formation but may require optimization for nitro-substituted imidazoles.

Biological Activity

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate, with the CAS number 1203852-75-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O6
  • Molecular Weight : 333.3 g/mol
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of a suitable nitrophenyl derivative with an imidazole precursor. The process includes the following steps:

  • Formation of the Imidazole Ring : A reaction between a substituted phenyl compound and a carbonyl source.
  • Nitration : Introduction of the nitro group at the para position of the phenyl ring.
  • Esterification : Reaction with ethyl alcohol to form the ester functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The compound was evaluated against various bacterial strains using standard methods such as the disk diffusion assay.

Bacterial Strain Zone of Inhibition (mm)
E. coli20
S. aureus18
B. subtilis22
Pseudomonas aeruginosa19

These results indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential antitumor effects. Preliminary studies suggest that it may act as a STING (stimulator of interferon genes) agonist, which is known to enhance antitumor immunity by activating dendritic cells and promoting T-cell responses .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The presence of the imidazole ring is crucial for binding to active sites on target enzymes, potentially disrupting their function.
  • Modulation of Immune Response : As a STING agonist, it may enhance immune response through the activation of type I interferons .

Case Studies

A recent study focused on the structure-activity relationship (SAR) of imidazole derivatives indicated that modifications on the nitrophenyl moiety can significantly influence biological activity. For instance, substituting different groups on the phenyl ring yielded compounds with varied potency against Mycobacterium tuberculosis, suggesting that similar strategies could optimize this compound for enhanced therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, a nitro-substituted phenylacetic acid derivative can react with ethyl cyanoacetate under acidic conditions, followed by cyclization with sulfur or other agents to form the imidazole core . Subsequent functionalization with methoxycarbonyl and nitro groups is achieved via nucleophilic substitution or esterification under anhydrous conditions . Key considerations include temperature control (reflux vs. room temperature), solvent selection (ethanol, DMF), and purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for solving and refining crystal structures . Key parameters include bond lengths (e.g., C-N bonds in the imidazole ring: ~1.31–1.38 Å), angles, and anisotropic displacement factors. Software like WinGX and ORTEP can visualize thermal ellipsoids and validate geometry . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for hazards. Key precautions:

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to potential nitro group toxicity .
  • Avoid prolonged storage; nitroaromatic compounds may degrade into hazardous byproducts .
  • Dispose of waste via certified hazardous waste facilities, complying with local regulations .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps (indicative of redox behavior) and electrostatic potential surfaces (reactivity hotspots). Molecular dynamics simulations (e.g., AMBER or GROMACS) assess conformational stability in solvents, predicting aggregation or degradation pathways . Validate computational results with experimental UV-Vis, NMR, or mass spectrometry data.

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered regions)?

Disordered moieties (common in flexible groups like ethyl esters) require constrained refinement using SHELXL’s PART instructions . For ambiguous electron density, employ twin refinement (e.g., TWIN/BASF commands) or analyze hydrogen-bonding patterns via graph-set analysis to infer plausible packing arrangements . Cross-validate with spectroscopic data (e.g., IR for functional groups) to confirm assignments .

Q. How does the nitro group influence the compound’s supramolecular interactions?

The nitro group enhances dipole-dipole interactions and participates in π-π stacking with aromatic systems. Hydrogen-bonding analysis (e.g., Etter’s graph-set notation) reveals motifs like R₂²(8) between nitro oxygen and imidazole NH groups . Differential Scanning Calorimetry (DSC) can correlate packing efficiency (via melting point) with nitro group positioning.

Q. What are the challenges in optimizing reaction yields for derivatives?

Steric hindrance from the methoxycarbonyl and nitro groups often reduces nucleophilic substitution efficiency. Strategies:

  • Use bulky bases (e.g., DBU) to deprotonate reactive sites selectively .
  • Employ microwave-assisted synthesis to accelerate slow steps (e.g., cyclization) .
  • Monitor reaction progress via TLC or HPLC-MS to identify intermediates and byproducts .

Methodological Tools and Validation

Technique Application Software/Tool Key Parameters
XRDCrystal structure determinationSHELX, WinGX R-factor (<5%), bond length/angle accuracy
DFT CalculationsElectronic property predictionGaussian, ORCAHOMO-LUMO gap, Mulliken charges
HPLC-MSPurity assessment and reaction monitoringAgilent ChemStationRetention time, m/z ratios
DSCThermal stability analysisTA InstrumentsMelting point, enthalpy changes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.